molecular formula C9H10ClNO2 B2970001 (7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol CAS No. 1021860-45-6

(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol

Cat. No.: B2970001
CAS No.: 1021860-45-6
M. Wt: 199.63
InChI Key: YEFSLCCUEFTLMR-UHFFFAOYSA-N
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Description

(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorophenol with formaldehyde in the presence of an acid catalyst to form the benzoxazine ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethanol
  • (7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)propane

Uniqueness

(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol is unique due to its specific structure and the presence of the methanol group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

IUPAC Name

(7-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-6-1-2-8-9(3-6)13-5-7(4-12)11-8/h1-3,7,11-12H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFSLCCUEFTLMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(O1)C=C(C=C2)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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